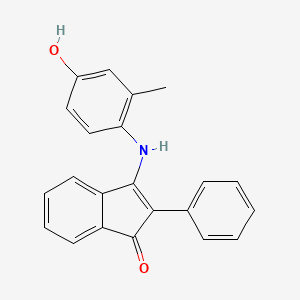
3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one” is a complex organic molecule. It likely contains functional groups such as a hydroxy group (-OH), an anilino group (a derivative of aniline), and a ketone group (C=O). These functional groups could potentially confer interesting chemical and physical properties to the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 4-hydroxy-2-quinolones, have been synthesized through various methods. For instance, one method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the hydroxy group might be involved in condensation reactions, while the anilino group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its functional groups. For example, the presence of a hydroxy group could make it more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Versatile Synthesis Routes : 3-(4-Hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one can be synthesized through nucleophilic substitution, as demonstrated in the preparation of various 2-substituted-3-formylchromone derivatives and hetero-annelated chromones (Singh et al., 2002).
- Innovative Synthetic Methods : Advanced synthetic methods like microwave-assisted cleavage have been employed for creating derivatives of this compound, highlighting its adaptability in chemical synthesis (Fredriksson & Stone-Elander, 2002).
Biomedical Research
- Cytotoxic Activity : Compounds similar to this compound have been explored for their cytotoxic activity against cancer cell lines, indicating potential applications in cancer research (Soural et al., 2006).
- Antimicrobial Properties : Derivatives of this compound have been synthesized and tested for antimicrobial activity, suggesting its potential use in the development of new antimicrobial agents (Swamy et al., 2019).
Materials Science and Environmental Applications
- Sensor Development : Derivatives of this compound have been used in creating sensors for detecting ions like Cu2+ in aqueous solutions, demonstrating its utility in environmental monitoring and analysis (Jo et al., 2014).
- Antioxidant Applications : Certain derivatives show strong antioxidant activity, which could be beneficial in various industrial applications, including as additives in lubricating greases (Hussein et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-hydroxy-2-methylanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-13-16(24)11-12-19(14)23-21-17-9-5-6-10-18(17)22(25)20(21)15-7-3-2-4-8-15/h2-13,23-24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFFZHLLKAQSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2474510.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2474512.png)

![2-Chloro-N-[[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2474514.png)
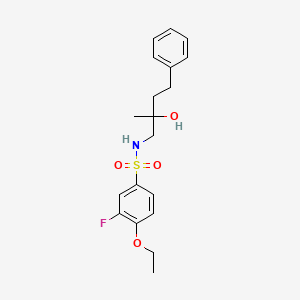
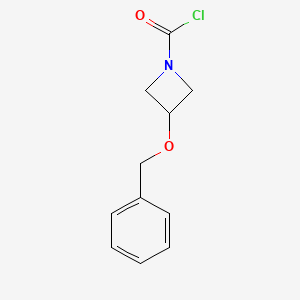
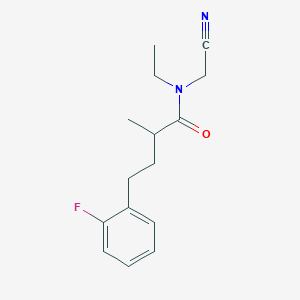
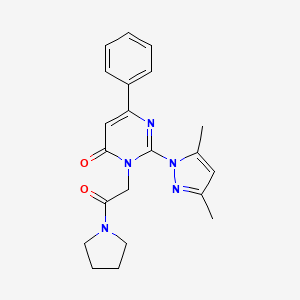
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2474522.png)
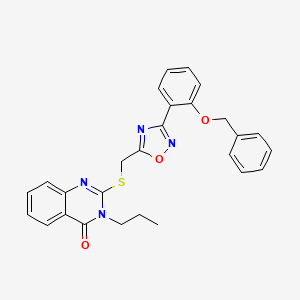
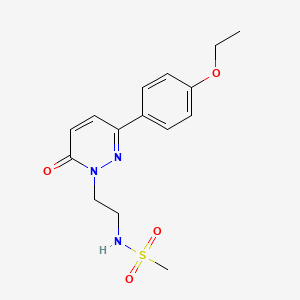
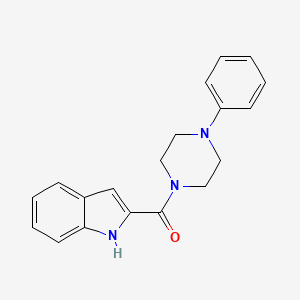
![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)
